molecular formula C18H20N2S2 B14690110 N,N'-Bis(alpha-methylbenzyl) dithiooxamide CAS No. 33811-86-8

N,N'-Bis(alpha-methylbenzyl) dithiooxamide

Katalognummer: B14690110
CAS-Nummer: 33811-86-8
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: RQPXTLOICWKHBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(alpha-methylbenzyl) dithiooxamide is an organic compound known for its unique chemical structure and properties It is a derivative of dithiooxamide, where the hydrogen atoms are replaced by alpha-methylbenzyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(alpha-methylbenzyl) dithiooxamide typically involves the reaction of tetrachloroethylene with sulfur and basic primary or secondary amines in a solvent like dimethylformamide (DMF) under mild conditions. This reaction yields N,N’-disubstituted dithiooxamides with a conversion rate of 100% and yields ranging from 30% to 70% .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(alpha-methylbenzyl) dithiooxamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(alpha-methylbenzyl) dithiooxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or disulfides.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(alpha-methylbenzyl) dithiooxamide has several scientific research applications:

Wirkmechanismus

The mechanism by which N,N’-Bis(alpha-methylbenzyl) dithiooxamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding. Additionally, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(alpha-methylbenzyl)benzamide
  • N,N’-Bis(alpha-methylbenzyl)ethanebisthioamide
  • N,N’-Bis(alpha-methylbenzyl)selenide

Uniqueness

N,N’-Bis(alpha-methylbenzyl) dithiooxamide is unique due to its dithiooxamide core, which imparts distinct chemical properties compared to its analogs. The presence of sulfur atoms in the dithiooxamide structure enhances its ability to form stable metal complexes and provides unique reactivity patterns in oxidation and reduction reactions .

Eigenschaften

CAS-Nummer

33811-86-8

Molekularformel

C18H20N2S2

Molekulargewicht

328.5 g/mol

IUPAC-Name

N,N'-bis(1-phenylethyl)ethanedithioamide

InChI

InChI=1S/C18H20N2S2/c1-13(15-9-5-3-6-10-15)19-17(21)18(22)20-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

RQPXTLOICWKHBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=S)C(=S)NC(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.